
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Méthodes De Préparation
The synthesis of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by fluorination and esterification reactions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, cyclization, and fluorination . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various quinoline derivatives with modified functional groups .
Applications De Recherche Scientifique
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The presence of fluorine atoms enhances the compound’s binding affinity to its targets and increases its metabolic stability .
Comparaison Avec Des Composés Similaires
Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives, such as:
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
- Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
These compounds share similar structures but differ in the position and number of fluorine atoms, which can significantly affect their biological activity and chemical properties. The unique combination of fluorine atoms in this compound provides it with distinct advantages in terms of potency and stability .
Propriétés
IUPAC Name |
ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXLVLDLCYYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
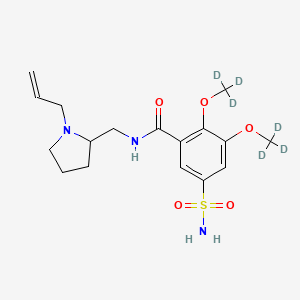
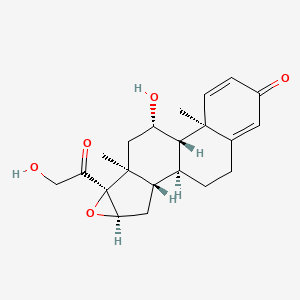
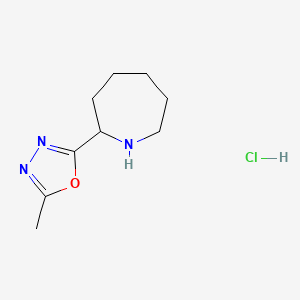
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
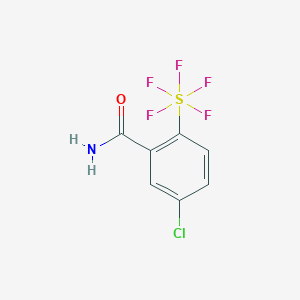
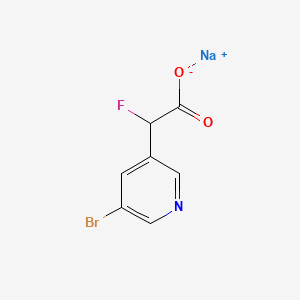
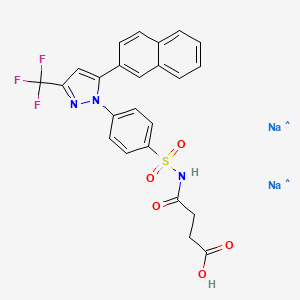

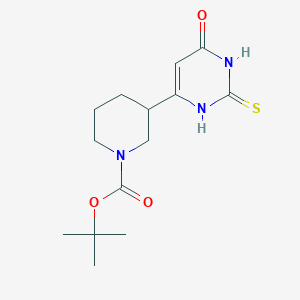
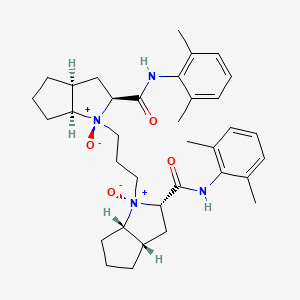
amine hydrochloride](/img/structure/B13450509.png)
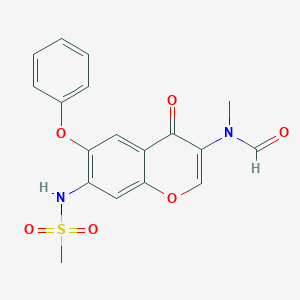

![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
